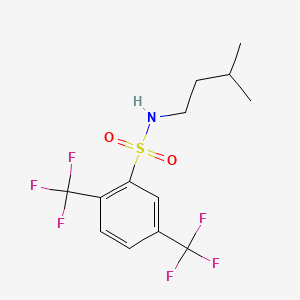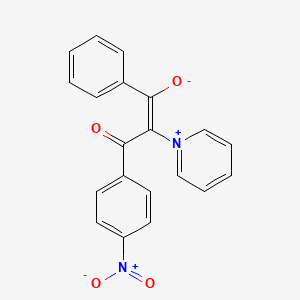![molecular formula C13H11BrN2O B13377104 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol](/img/structure/B13377104.png)
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol is an organic compound with the molecular formula C13H11BrN2O. It is a derivative of phenol, where the phenol ring is substituted with a diazenyl group (N=N) linked to a brominated methylphenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the bromination of 4-methylphenylamine to form 2-bromo-4-methylphenylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with phenol under alkaline conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic group can form hydrogen bonds and participate in various biochemical pathways. The bromine atom can also influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol
- 4-[(2-Bromo-4-methylphenyl)diazenyl]aniline
- 4-[(2-Bromo-4-methylphenyl)diazenyl]benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and the methyl group on the phenyl ring influences its reactivity and stability, making it suitable for specific applications in dye and pigment industries .
Eigenschaften
Molekularformel |
C13H11BrN2O |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
4-[(2-bromo-4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-7-13(12(14)8-9)16-15-10-3-5-11(17)6-4-10/h2-8,17H,1H3 |
InChI-Schlüssel |
YIDMWLUFNVJJHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)O)Br |
Löslichkeit |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 4-chlorobenzoate](/img/structure/B13377029.png)
![2-(4-Cyanophenyl)-1-methyl-3-nitroimidazo[1,2-a]pyridin-1-ium](/img/structure/B13377043.png)

![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13377061.png)
![4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B13377069.png)
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377071.png)

![Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13377078.png)
![N-(5-amino-1H-tetraazol-1-yl)-N-[(2-isopropoxy-1-naphthyl)methyl]amine](/img/structure/B13377082.png)
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![2-[(1-Isoquinolinylimino)methyl]phenol](/img/structure/B13377106.png)
![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B13377112.png)
